(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
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Overview
Description
(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by its unique chemical structure, which includes a cyclopropylmethyl group and a hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired product.
Industrial Production Methods
Industrial production of (3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves scaling up the laboratory synthesis methods to larger volumes. This typically includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar core structure but differ in the substitution patterns and functional groups attached to the imidazo[1,5-a]pyridine ring.
Imidazo[1,2-a]pyrazines: These compounds have a similar imidazo core but differ in the fused ring system and substitution patterns.
Phenanthro[9,10-d]imidazoles: These compounds feature an imidazole ring fused with a phenanthrene ring, offering different chemical and biological properties.
Uniqueness
(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to its specific cyclopropylmethyl substitution and hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
(3aR,7aS)-3-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C10H17N3O/c14-10-12-8-3-4-11-5-9(8)13(10)6-7-1-2-7/h7-9,11H,1-6H2,(H,12,14)/t8-,9+/m0/s1 |
InChI Key |
MJUUEUZQGBYNAC-DTWKUNHWSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1NC(=O)N2CC3CC3 |
Canonical SMILES |
C1CC1CN2C3CNCCC3NC2=O |
Origin of Product |
United States |
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